N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-19-10-4-16(5-11-19)12-14-28(24,25)22-15-20(23)17-6-8-18(9-7-17)21-3-2-13-27-21/h2-11,13,20,22-23H,12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSIGUBJRBLABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes furan and methoxy phenyl groups, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 341.42 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating effective inhibition. A study highlighted that derivatives with furan moieties showed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes more effectively than other sulfonamides .
Anticancer Potential
Emerging studies suggest that compounds containing furan and methoxy groups may possess anticancer properties. For example, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results. One study reported an IC50 value of 1.55 μM for a furan-based compound against specific cancer cells . Although direct studies on the target compound are scarce, the structural similarities suggest potential efficacy in cancer treatment.
Study 1: Antimicrobial Evaluation
In a comparative study of various sulfonamides, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
A recent investigation into the cytotoxic effects of several furan-containing sulfonamides revealed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. This suggests that the compound may interfere with cell proliferation and could be a candidate for further development in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Structure | Yes | Yes | 15 |
| Furan-based derivative A | Structure | Yes | Moderate | 20 |
| Furan-based derivative B | Structure | No | High | 5 |
Q & A
Q. What are the key synthetic strategies for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide?
The synthesis involves multi-step protocols, typically starting with functionalization of the furan-phenyl moiety followed by sulfonamide coupling. Critical steps include:
- Nucleophilic substitution to introduce the hydroxyethyl group, requiring anhydrous conditions and catalysts like triethylamine .
- Sulfonamide formation via reaction of sulfonyl chlorides with amines, optimized at 0–5°C in dichloromethane to minimize side reactions .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates . Key solvents: Dichloromethane (for sulfonation) and dimethylformamide (for coupling reactions) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy (1H and 13C) to confirm regioselectivity of the hydroxyethyl and methoxyphenyl groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation, using electrospray ionization (ESI) in positive ion mode .
- HPLC-PDA (photodiode array detection) with C18 columns to assess purity (>95%) and detect trace impurities .
Q. How can researchers initially assess the biological activity of this compound?
Begin with in vitro biochemical assays targeting sulfonamide-associated pathways:
- Enzyme inhibition assays (e.g., carbonic anhydrase), using fluorometric or colorimetric substrates, with IC50 calculations via nonlinear regression .
- Protein-binding studies using surface plasmon resonance (SPR) to measure affinity constants (KD) .
- Cellular viability assays (MTT or resazurin) in cancer cell lines to screen for cytotoxicity .
Advanced Questions
Q. How can reaction yields be optimized for the sulfonamide coupling step?
Yield optimization requires addressing steric hindrance from the methoxyphenyl and furyl groups:
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent hydrolysis .
- Catalyst screening : Test bases like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Solvent polarity adjustment : Use tetrahydrofuran (THF) instead of DMF if precipitation occurs . Post-reaction, employ Dean-Stark traps for azeotropic removal of water in cyclization steps .
Q. What methodologies are effective in resolving impurities detected during synthesis?
Impurities often arise from incomplete sulfonation or oxidation byproducts:
Q. How can contradictions in biological assay data (e.g., varying IC50 values) be addressed?
Discrepancies often stem from assay conditions:
- Buffer standardization : Use consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) across experiments .
- Control for solvent effects : Limit DMSO concentration to <0.1% in cellular assays to avoid false positives .
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and identify outliers .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in protein degradation?
Advanced mechanistic studies may involve:
- Proteasome inhibition assays using MG-132 as a control to confirm ubiquitin-proteasome pathway involvement .
- Western blotting to monitor levels of target proteins (e.g., NF-κB) post-treatment .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics with E3 ligases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
